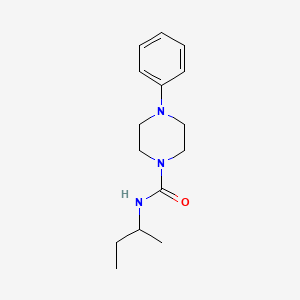

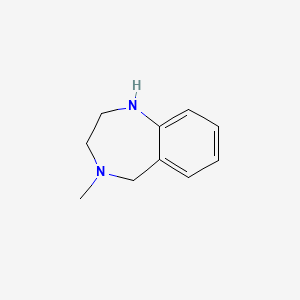

![molecular formula C8H7F2N3O B2546681 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine CAS No. 2198643-87-5](/img/structure/B2546681.png)

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine” is a novel compound that is part of the imidazo[1,2-b]pyridazine class . These compounds are known to have significant biological activity and have been widely studied in drug molecules . They have been used as IL-17A inhibitors for treating diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a series of steps . For instance, the synthesis of 2-(4’-Dimethylaminophenyl)-6-fluoroimidazo[1,2-b]pyridazine involves heating a solution of 3,6-dichloropyridazine and KF in DMSO . The reaction mixture is then submitted to flash chromatography to yield a white solid .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were found to be consistent with X-ray diffraction data . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound were performed using computational methods .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used to construct imidazo[1,2-b]pyridazine derivatives with diverse structures and biological activities .

Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

Imidazopyridines have gained prominence in drug development. Let’s explore their applications:

Anticancer Agents: Researchers have synthesized imidazo[1,2-b]pyridazines with promising anticancer activity. These compounds target specific pathways, such as kinases or DNA repair enzymes, making them potential candidates for cancer therapy .

Transition Metal Complexes

Imidazopyridines act as versatile ligands for transition metals:

Mécanisme D'action

While the specific mechanism of action for “6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine” is not mentioned in the search results, imidazo[1,2-b]pyridazine derivatives are known to inhibit IL-17A . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage .

Propriétés

IUPAC Name |

6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOMJUVDGFBIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)